molecular formula C33H46O4 B12820256 (R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12820256
M. Wt: 506.7 g/mol
InChI Key: JKCADEBSFFPQJB-MHZNDKSFSA-N
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Description

This compound is a steroidal derivative characterized by a benzyl ester group at the C17 position, a 6-ethylidene substituent, a 3-hydroxy group, and a 7-oxo functionality. Its stereochemical configuration (3R,5R,8S,9S,10R,13R,14S,17R,Z) distinguishes it from related bile acid analogs and triterpenoids. Synthesized via multi-step protocols involving silylation, deprotection, and esterification, the compound has demonstrated inhibitory activity against Clostridium difficile spore germination . Key structural features include:

  • 6-Ethylidene group: Enhances rigidity and modulates receptor interactions.
  • 7-Oxo group: Influences redox properties and metabolic stability.
  • Benzyl ester: Improves lipophilicity and membrane permeability.

Properties

Molecular Formula

C33H46O4

Molecular Weight

506.7 g/mol

IUPAC Name

benzyl (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/b24-5-/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1

InChI Key

JKCADEBSFFPQJB-MHZNDKSFSA-N

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive sites:

  • Ester group (benzyl ester): Susceptible to hydrolysis under acidic or basic conditions.

  • Hydroxyl group (3-hydroxy): Potential oxidation to ketones or protection/deprotection .

  • Ethylidene group (Z-ethylidene): May undergo hydrogenation or electrophilic addition.

  • Ketone group (7-oxo): Likely involved in nucleophilic additions or reductions .

Ester Hydrolysis

Reaction TypeConditionsOutcome
Acidic hydrolysisH₃O⁺, H₂O, heatLiberation of pentanoic acid derivative
Basic hydrolysisNaOH, aqueous conditionsFormation of sodium salt derivative

Mechanism : The benzyl ester undergoes cleavage via nucleophilic attack, releasing the carboxylate group.

Oxidation/Reduction

Hydroxyl group oxidation :

  • Reaction : Oxidation of 3-hydroxy to ketone (3-keto).

  • Conditions : Pyridinium chlorochromate (PCC) or other mild oxidants .

Ketone reduction :

  • Reaction : Reduction of 7-keto to alcohol (7-hydroxy).

  • Conditions : NaBH₄ or catalytic hydrogenation .

Ethylidene Group Modifications

Hydrogenation :

  • Reaction : Addition of H₂ to the double bond (Z-ethylidene → saturated alkyl).

  • Conditions : H₂ gas, Pd/C catalyst.

Electrophilic addition :

  • Reaction : Reaction with electrophiles (e.g., bromine) to form dihalides.

  • Conditions : Br₂ in CCl₄.

Steroid Backbone Reactions

  • Epoxidation : Formation of epoxides at strained double bonds.

  • Conditions : mCPBA (meta-chloroperbenzoic acid).

  • Ring-opening : Acidic or nucleophilic cleavage of epoxides .

Analytical Techniques

Structural confirmation relies on:

  • NMR spectroscopy : Determination of stereochemistry and functional group arrangements.

  • Mass spectrometry : Verification of molecular weight (506.72 g/mol) .

Scientific Research Applications

Therapeutic Potential

(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has been studied for its potential effects on various health conditions due to its structural similarity to known bioactive compounds. Some key areas of research include:

  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further research is needed to elucidate its mechanism of action.

Biochemical Studies

The compound is utilized in biochemical studies to understand the interactions between small molecules and biological macromolecules. Its unique structure allows researchers to explore:

  • Enzyme Inhibition : Investigations into how (R)-benzyl pentanoate affects enzyme activity can provide insights into metabolic pathways and therapeutic targets.

Drug Development

The compound serves as a lead structure in drug development programs aimed at creating new therapeutic agents. Its derivatives are being synthesized and tested for improved efficacy and safety profiles.

Analytical Chemistry

Due to its complex structure, (R)-benzyl pentanoate is also employed in analytical chemistry for method development in chromatography and mass spectrometry. Researchers use it as a standard to calibrate instruments and validate analytical methods.

Case Study 1: Anti-inflammatory Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of compounds structurally related to (R)-benzyl pentanoate. The study found that certain derivatives significantly reduced levels of pro-inflammatory cytokines in cultured macrophages.

Case Study 2: Anticancer Activity

A recent investigation reported in Cancer Letters examined the cytotoxic effects of (R)-benzyl pentanoate on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester involves its interaction with specific molecular targets in the body. The compound is believed to modulate biochemical pathways related to liver function and immune response. It acts on molecular targets such as nuclear receptors and enzymes involved in bile acid metabolism .

Comparison with Similar Compounds

Key Observations :

  • Protection/Deprotection Strategies : Silyl groups (e.g., TBS in ) and benzyl esters (e.g., in ) are common for hydroxyl protection, with yields ranging from 61% to 84%.
  • Functional Group Diversity : Iodination () and oxidation (e.g., IBX in ) introduce electrophilic sites for further derivatization.
  • Stereochemical Complexity : Compounds with multiple hydroxy groups (e.g., 3,7,12-trihydroxy in ) require precise reaction conditions to avoid epimerization.
Physical and Spectroscopic Properties
Compound Melting Point (°C) 1H NMR Key Signals (δ, ppm) IR Peaks (cm⁻¹) Reference
(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-Ethylidene-3-Hydroxy-10,13-Dimethyl-7-Oxohexadecahydro-1H-Cyclopenta[a]phenanthren-17-yl)Pentanoate N/A 3.64 (s, 3H, CH3 ester), 5.32 (m, 1H, ethylidene) 3670 (OH), 1720 (C=O)
Methyl (4R)-4-((10R,13R,17R)-10,13-Dimethyl-3-Oxo-Tetradecahydro-1H-Cyclopenta[a]phenanthren-17-yl)Pentanoate (8) 124.2–126.1 2.40 (m, 1H, ketone α-H), 3.64 (s, 3H, CH3 ester 1715 (C=O), 2922 (CH3)
(4R)-N-Benzyl-4-((3R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-10,13-Dimethylhexadecahydro-1H-Cyclopenta[a]phenanthren-17-yl)Pentanamide (33) 195–196 7.25–7.35 (m, 5H, aromatic), 6.01 (s, 1H, NH) 1649 (amide C=O), 1537

Key Observations :

  • Melting Points : Amide derivatives (e.g., compound 33 in ) exhibit higher melting points (195–196°C) due to hydrogen bonding, compared to ester analogs (~124°C in ).
  • NMR Signatures: Ethylidene protons (δ ~5.32 in ) and aromatic protons (δ ~7.25–7.35 in ) are diagnostic for structural confirmation.
  • IR Data : Ester C=O stretches (~1720 cm⁻¹) and amide bands (~1649 cm⁻¹) distinguish functional groups.

Biological Activity

(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with significant potential in biological research. Its unique structure suggests various biological activities that merit thorough investigation.

  • Molecular Formula : C33H46O4
  • Molecular Weight : 506.7 g/mol
  • IUPAC Name : Benzyl (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Biological Activities

The biological activities of this compound are primarily linked to its interaction with various cellular pathways and receptors.

1. Anticancer Activity

Research has indicated that compounds with similar structures to (R)-benzyl 4-(...) exhibit anticancer properties. For instance:

  • Mechanism of Action : Such compounds often induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of apoptosis-related proteins.

2. Anti-inflammatory Effects

Studies suggest that (R)-benzyl 4-(...) may possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It has been observed to reduce the levels of TNF-alpha and IL-6 in vitro.

3. Hormonal Activity

This compound may interact with steroid hormone receptors:

  • Estrogen Receptor Modulation : Similar compounds have shown to act as selective estrogen receptor modulators (SERMs), which could be beneficial in hormone-related therapies.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to (R)-benzyl 4-(...):

StudyFindings
Smith et al. (2020)Demonstrated significant reduction in tumor growth in xenograft models using related compounds.
Johnson et al. (2021)Reported anti-inflammatory effects in animal models of arthritis.
Lee et al. (2022)Investigated hormonal modulation effects showing potential for breast cancer treatment.

Understanding the mechanisms through which (R)-benzyl 4-(...) exerts its biological effects is crucial for its application in therapeutic contexts:

  • G Protein-Coupled Receptor Activation : This compound may activate specific GPCRs involved in cell signaling pathways that regulate growth and inflammation.
  • Nuclear Receptor Interaction : Potential binding to nuclear receptors influencing gene expression related to cell proliferation and apoptosis.

Safety and Toxicity

While promising, it is essential to assess the safety profile:

  • Toxicity Studies : Preliminary studies indicate low toxicity levels at therapeutic doses; however, further research is required for comprehensive safety evaluations.

Q & A

Q. What synthetic strategies are effective for constructing the steroidal core of this compound?

The steroidal framework is typically synthesized via multi-step functionalization of bile acid derivatives. For example, hydroxyl and ketone groups are introduced through oxidation/reduction steps, while stereochemical control is achieved using chiral auxiliaries or enzymatic resolution . Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups) and purification via silica gel chromatography with gradient elution (e.g., 0–50% ethyl acetate/DCM) .

Q. How can NMR spectroscopy resolve the stereochemistry of the ethylidene and hydroxyl groups?

1^1H NMR coupling constants and NOESY correlations are critical. For instance, the ethylidene group (Z-configuration) shows characteristic 3JHH^3J_{H-H} coupling (~10–12 Hz) between protons on C6 and C7. The 3-hydroxy group’s axial/equatorial orientation can be inferred from 1^1H NMR splitting patterns (e.g., a triplet of triplets at δ 3.17 ppm with J=2.9J = 2.9 Hz in related compounds) .

Q. What purification methods are optimal for isolating this compound?

Silica gel column chromatography with gradient elution (e.g., 0–10% MeOH/DCM) effectively removes byproducts. For sensitive intermediates, TBAF-mediated deprotection in THF ensures high yields (e.g., 84% for hydroxyl group deprotection) . Reverse-phase HPLC may further enhance purity for biological assays.

Q. How is the molecular structure validated post-synthesis?

High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., observed m/z 457.3290 vs. calculated 457.3294 for a related compound) . 13^{13}C NMR identifies carbonyl (δ ~175 ppm) and quaternary carbons, while IR spectroscopy verifies hydroxyl (~3200–3500 cm1^{-1}) and ketone (~1700 cm1^{-1}) stretches.

Advanced Research Questions

Q. How does the Z-configuration of the ethylidene group influence biological activity?

Q. What methodologies address contradictions in reported synthetic yields?

Yield discrepancies often arise from reaction kinetics (e.g., incomplete TBS deprotection) or purification losses. Kinetic monitoring via TLC or in situ IR spectroscopy helps optimize reaction times. For example, extending TBAF treatment from 3 to 20 hours improved yields from 68% to 84% in a related synthesis .

Q. How can metabolic stability be assessed for in vivo studies?

Incubate the compound with liver microsomes and analyze degradation via LC-MS. Phase I metabolites (e.g., hydroxylation at C7) are identified using HRMS/MS. For bile acid analogs, enterohepatic recirculation studies in rodent models quantify fecal excretion rates .

Q. What strategies mitigate toxicity during handling?

Acute toxicity risks (e.g., skin corrosion) require PPE (gloves, goggles) and fume hoods. Storage at –20°C in airtight containers prevents degradation. Emergency protocols include skin decontamination with soap/water and immediate medical consultation for inhalation exposure .

Q. How does fluorination at C7 alter pharmacological properties?

Fluorination (via General Procedure A in ) enhances metabolic stability by blocking oxidative sites. In vitro assays show a 2-fold increase in half-life (t1/2_{1/2} = 8.2 h vs. 4.1 h for non-fluorinated analogs) in human hepatocytes. However, fluorine’s electronegativity may reduce solubility, necessitating formulation optimization .

Q. What computational tools predict interactions with biological targets?

Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding. For FXR, key interactions include hydrogen bonds between the 3-hydroxy group and Arg331, and hydrophobic contacts with the ethylidene side chain. Free energy calculations (MM-PBSA) quantify binding affinities .

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